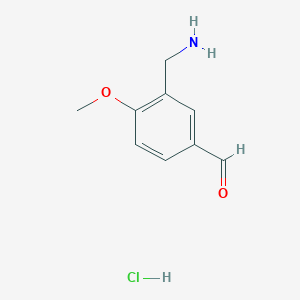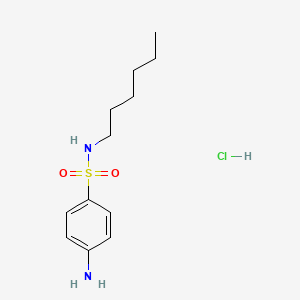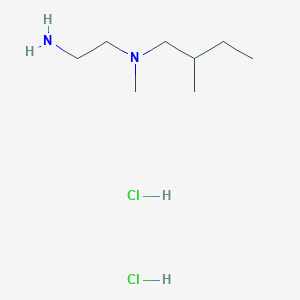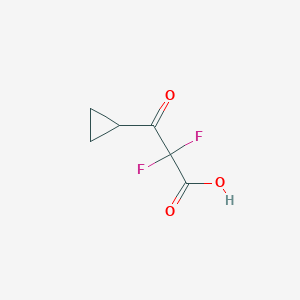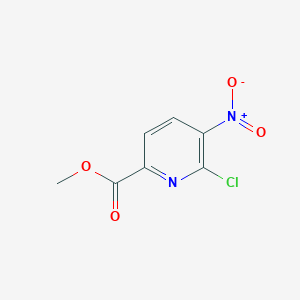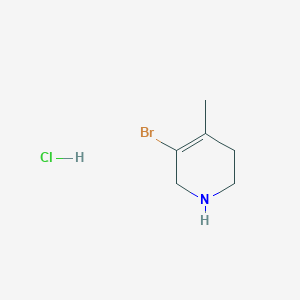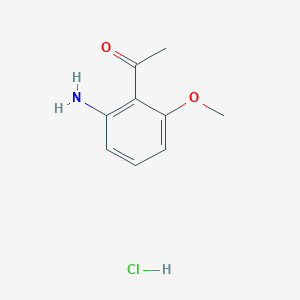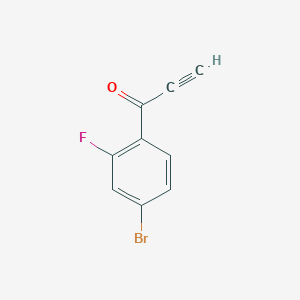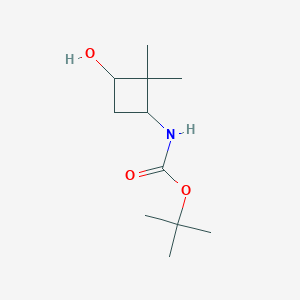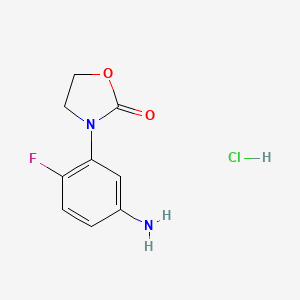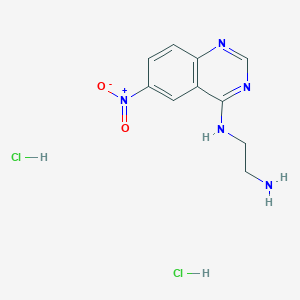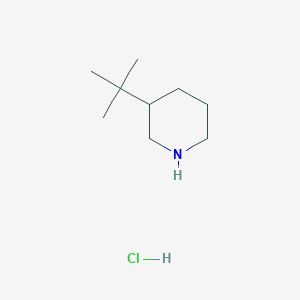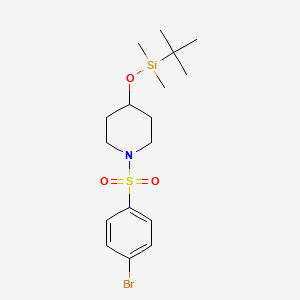
1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
Overview
Description
- The protected piperidine is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
- Reaction conditions: Typically carried out at low temperatures (0-5°C) to control the reactivity and prevent side reactions.
Industrial Production Methods: While specific industrial methods for large-scale production are proprietary, the general approach involves optimizing the above synthetic routes for higher yields and purity. This may include:
- Use of automated reactors for precise control of reaction conditions.
- Implementation of continuous flow chemistry to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine typically involves multiple steps:
-
Formation of the Piperidine Ring:
- Starting from a suitable piperidine precursor, the hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
- Reaction conditions: Room temperature, anhydrous conditions to prevent hydrolysis of the silyl ether.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine can undergo various chemical reactions, including:
-
Substitution Reactions:
- The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
- Common reagents: Sodium hydride (NaH), potassium carbonate (K2CO3).
-
Deprotection Reactions:
- The TBDMS group can be removed using fluoride sources like tetrabutylammonium fluoride (TBAF).
- Reaction conditions: Room temperature, typically in an anhydrous solvent like tetrahydrofuran (THF).
-
Oxidation and Reduction Reactions:
- The sulfonyl group can participate in oxidation or reduction reactions, altering the oxidation state of sulfur.
- Common reagents: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
- Substitution reactions yield derivatives with various functional groups replacing the bromine atom.
- Deprotection reactions yield the free hydroxyl derivative of the piperidine ring.
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Acts as a protecting group strategy in multi-step organic synthesis.
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural features.
- May serve as a building block for designing molecules with biological activity.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine depends on its specific application. In synthetic chemistry, it acts as a versatile intermediate, facilitating the introduction of various functional groups. In biological contexts, its mechanism would be determined by the nature of the final compound it helps to synthesize.
Molecular Targets and Pathways:
- In medicinal chemistry, derivatives of this compound may target specific enzymes or receptors, modulating their activity.
- Pathways involved would depend on the biological activity of the final synthesized molecules.
Comparison with Similar Compounds
1-((4-Bromophenyl)sulfonyl)piperidine: Lacks the TBDMS protection, making it less versatile in multi-step synthesis.
4-((tert-Butyldimethylsilyl)oxy)piperidine: Lacks the 4-bromophenylsulfonyl group, limiting its reactivity in substitution reactions.
Uniqueness:
- The combination of the 4-bromophenylsulfonyl group and the TBDMS-protected hydroxyl group makes 1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine uniquely versatile for synthetic applications, allowing for selective reactions and deprotection steps.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BrNO3SSi/c1-17(2,3)24(4,5)22-15-10-12-19(13-11-15)23(20,21)16-8-6-14(18)7-9-16/h6-9,15H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLJRZAVTCQLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrNO3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



